4-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid
Description
4-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid is a chemical compound with the molecular formula C17H14Cl2N2O6S. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by the presence of dichloro, morpholinyl, and sulfonyl groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O6S/c19-14-10-15(20)16(29(26,27)22-5-7-28-8-6-22)9-13(14)17(23)21-12-3-1-11(2-4-12)18(24)25/h1-4,9-10H,5-8H2,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZUXHBGCBYAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid involves several steps. One common method includes the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by the reaction with morpholine to introduce the morpholin-4-ylsulfonyl group. The final step involves the coupling of the resulting intermediate with 4-aminobenzoic acid under appropriate reaction conditions .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
4-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
4-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery and development.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition.
Comparison with Similar Compounds
4-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid can be compared with other similar compounds, such as:
2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid: This compound shares the dichloro and morpholinylsulfonyl groups but lacks the additional benzoic acid moiety, resulting in different chemical properties and applications.
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives: These compounds have similar structural features but differ in the nature of the substituents on the sulfonyl group, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in scientific research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
